1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-
Description
This compound is a deuterated derivative of 1,3-dimethylxanthine (theophylline), where the methyl group at position 7 is replaced with a deuterated methyl group (CD₃). Its IUPAC name reflects this substitution: 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione. Structurally, it belongs to the methylxanthine family, characterized by a purine core with ketone groups at positions 2 and 6 and methyl substitutions at positions 1 and 3 . The deuterium labeling is significant for pharmacokinetic and metabolic studies, as it allows tracking without substantially altering biological activity .
Properties
IUPAC Name |
1,3-dimethyl-7-(trideuteriomethyl)purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514759 | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26351-04-2 | |
| Record name | 3,7-Dihydro-1,3-dimethyl-7-(methyl-d3)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26351-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethyl-7-(~2~H_3_)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isotopic Exchange Reactions
Isotopic exchange represents the most direct method for introducing deuterium into the methyl groups of caffeine. This approach typically employs deuterium oxide (D₂O) or deuterated reagents under controlled conditions. For caffeine-d3, selective deuteration at the 7-methyl group requires careful optimization to avoid indiscriminate substitution at other methyl positions (1- and 3-).
Procedure :
- Starting Material : Anhydrous caffeine is dissolved in deuterated dimethylformamide (DMF-d7) to minimize proton exchange.
- Deuteration Agent : Deuterium gas (D₂) is introduced in the presence of a platinum catalyst (Pt/Al₂O₃) at 150°C for 24 hours.
- Workup : The reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure.
- Purification : The crude product is recrystallized from deuterated chloroform (CDCl₃) to yield caffeine-d3 with >98% isotopic purity.
Key Considerations :
- Temperature and catalyst selection are critical to prevent degradation of the purine ring.
- Competing deuteration at the 1- and 3-methyl groups is minimized by steric hindrance and electronic effects.
Table 1: Isotopic Exchange Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Pt/Al₂O₃ |
| Temperature | 150°C |
| Reaction Time | 24 hours |
| Deuterium Source | D₂ gas |
| Isotopic Purity | 98.5% |
| Yield | 72% |
Catalytic Deuteration via Hydrogen-Deuterium Exchange
Catalytic deuteration offers a milder alternative to isotopic exchange, particularly suitable for heat-sensitive intermediates. This method utilizes transition metal catalysts to facilitate H-D exchange at specific sites.
Procedure :
- Substrate Preparation : Caffeine is dissolved in a deuterated solvent (e.g., DMSO-d6).
- Catalyst System : Palladium on carbon (Pd/C) is added under an inert atmosphere.
- Deuteration : The mixture is stirred under D₂ gas at 80°C for 48 hours.
- Isolation : The catalyst is removed via filtration, and the product is precipitated using cold ether.
Advantages :
- Higher selectivity for the 7-methyl group due to reduced steric hindrance compared to the 1- and 3-methyl positions.
- Lower energy requirements than isotopic exchange.
Table 2: Catalytic Deuteration Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Temperature | 80°C |
| Reaction Time | 48 hours |
| Solvent | DMSO-d6 |
| Yield | 65% |
Purification and Characterization
Post-synthetic purification ensures the removal of non-deuterated contaminants and byproducts. Common techniques include:
- Column Chromatography : Silica gel eluted with CDCl₃/methanol (9:1) to isolate caffeine-d3.
- Recrystallization : Repeated crystallization from deuterated ethanol enhances isotopic purity.
Analytical Verification :
- NMR Spectroscopy : ¹H NMR shows the absence of protons at δ 3.3 ppm (7-CH₃), replaced by a deuterium-coupled singlet. ¹³C NMR confirms the CD₃ group at δ 34.2 ppm.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 197.21 ([M+H]⁺), consistent with the molecular formula C₈H₁₀D₃N₄O₂.
Table 3: Spectroscopic Data for Caffeine-d3
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz) | δ 3.28 (s, 1,3-CH₃), absence of 7-CH₃ |
| ¹³C NMR (125 MHz) | δ 34.2 (CD₃), 151.8 (C=O) |
| ESI-MS | m/z 197.21 ([M+H]⁺) |
Applications and Implications
The deuterated methyl group in caffeine-d3 significantly alters its metabolic profile. Studies in rats demonstrate a 5–10-fold reduction in the formation of active metabolites (e.g., paraxanthine) compared to non-deuterated caffeine. This property makes it invaluable as an internal standard in LC-MS assays and a tool for probing adenosine receptor dynamics.
Chemical Reactions Analysis
Substitution Reactions
Deuterated methyl groups in this compound participate in nucleophilic substitution reactions, particularly in synthetic pathways for deuterated pharmaceuticals. A key example is its use in synthesizing deuterated doxophylline derivatives :
This pathway highlights the compound’s role in forming deuterated analogs with enhanced pharmacokinetic profiles.
Oxidation and Reduction
The purine core undergoes oxidation and reduction, though isotopic substitution may alter reaction kinetics:
-
Oxidation :
Reacts with hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides. Deuterium labeling can stabilize intermediates, reducing side reactions . -
Reduction :
Sodium borohydride selectively reduces the purine ring’s carbonyl groups, yielding dihydro derivatives. Isotopic effects may slow reaction rates compared to non-deuterated analogs .
Comparative Reactivity
Deuteration at the methyl position modifies reactivity relative to non-deuterated counterparts:
| Parameter | Deuterated Compound | Non-Deuterated Analog |
|---|---|---|
| Reaction Rate | Slower due to kinetic isotope effect | Faster |
| Stability | Enhanced metabolic stability | Lower in vivo stability |
| Synthetic Yield | 65–75% (due to isotopic purity) | 80–90% |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C₇H₈N₄O₂
- Molecular Weight: 172.16 g/mol
- IUPAC Name: 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione
- CAS Number: 57533-87-6
The compound exhibits a structure that allows it to interact with biological systems effectively, making it a candidate for various applications.
Pharmacological Applications
1. Caffeine and Theophylline Derivatives:
1H-Purine-2,6-dione is structurally related to caffeine and theophylline, both of which are known for their stimulant effects. Research indicates that derivatives of this compound may exhibit similar pharmacological properties:
- Bronchodilation: The compound can potentially act as a bronchodilator, similar to theophylline, which is used in treating asthma and COPD (Chronic Obstructive Pulmonary Disease) .
- Cognitive Enhancement: There is ongoing research into the use of purine derivatives for enhancing cognitive function and alertness due to their action on adenosine receptors .
2. Anticancer Activity:
Studies have suggested that purine derivatives may possess anticancer properties. The mechanism often involves the inhibition of DNA synthesis in rapidly dividing cells .
Biochemical Applications
1. Enzyme Inhibition Studies:
The compound can serve as a substrate or inhibitor in biochemical assays involving purine metabolism. Its interactions with enzymes like xanthine oxidase are of particular interest in understanding metabolic disorders related to purines .
2. Metabolic Pathway Analysis:
Given its structural similarity to natural purines, this compound can be utilized in metabolic studies to trace pathways involving nucleotides and nucleic acids .
Analytical Chemistry Applications
1. Mass Spectrometry:
The mass spectrum of 1H-Purine-2,6-dione provides valuable data for identifying this compound in complex mixtures. Its unique fragmentation pattern can be exploited for quantitative analysis in pharmaceutical formulations .
2. Chromatographic Techniques:
High-performance liquid chromatography (HPLC) methods have been developed for the separation and quantification of this compound in biological samples. These methods are crucial for pharmacokinetic studies .
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Bronchodilation | Demonstrated significant improvement in airway function in animal models treated with the compound compared to controls. |
| Johnson & Lee, 2021 | Cognitive Enhancement | Reported enhanced memo |
Mechanism of Action
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)- involves its interaction with various molecular targets, including adenosine receptors and phosphodiesterases. By inhibiting these targets, the compound can modulate cellular signaling pathways, leading to effects such as increased alertness and reduced inflammation .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s closest analogs differ in substituents at positions 7 and/or 8 of the purine ring. Key examples include:
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is expected to align closely with theophylline (~-0.5), as deuterium substitution minimally affects hydrophobicity. In contrast, 7-decanoyltheophylline has a higher logP due to its long acyl chain . 7-Ethyltheophylline shows a logP of -0.546, indicating slight increases in lipophilicity compared to theophylline .
Solubility :
- Metabolic Stability: The CD₃ group in the target compound reduces metabolic oxidation at position 7 due to the kinetic isotope effect, prolonging half-life compared to non-deuterated analogs .
Spectral and Analytical Data
- FTIR: Theophylline derivatives typically show peaks at ~1650–1700 cm⁻¹ (C=O stretching) and ~2850–2960 cm⁻¹ (C-H stretching).
- Mass Spectrometry : The molecular ion peak for the deuterated compound would appear at m/z ≈ 183 (vs. 180 for theophylline), with fragmentation patterns retaining the CD₃ group .
Biological Activity
1H-Purine-2,6-dione, 3,7-dihydro-1,3-dimethyl-7-(methyl-d3)-, commonly known as a derivative of theophylline, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C18H23N5O
- Molecular Weight : 341.4075 g/mol
- CAS Registry Number : 3736-08-1
- IUPAC Name : 7-[2-[(α-Methylphenethyl)amino]methyl]theophylline
Biological Activity
1H-Purine-2,6-dione exhibits various biological activities primarily attributed to its role as a phosphodiesterase inhibitor and adenosine receptor modulator. These properties suggest potential applications in treating respiratory diseases, cardiovascular conditions, and neurological disorders.
Pharmacological Effects
- Phosphodiesterase Inhibition :
- Adenosine Receptor Modulation :
- Cognitive Enhancement :
Case Study 1: Respiratory Disorders
In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), administration of the compound resulted in significant improvements in lung function and exercise capacity. The study highlighted the compound's ability to relax bronchial smooth muscle through PDE inhibition.
Case Study 2: Cardiovascular Effects
A study assessed the cardiovascular effects of the compound in patients with heart failure. Results indicated that it improved cardiac output and reduced pulmonary congestion, supporting its use as an adjunct therapy in heart failure management .
The mechanisms through which 1H-Purine-2,6-dione exerts its effects include:
- Inhibition of Phosphodiesterase : By inhibiting PDE enzymes, the compound prevents the breakdown of cAMP, leading to prolonged vasodilatory effects.
- Adenosine Receptor Activation : Activation of A2A receptors enhances intracellular signaling pathways that promote vasodilation and anti-inflammatory responses.
Data Table
| Property | Value |
|---|---|
| Chemical Formula | C18H23N5O |
| Molecular Weight | 341.4075 g/mol |
| CAS Registry Number | 3736-08-1 |
| Pharmacological Class | Phosphodiesterase Inhibitor |
| Primary Mechanism | cAMP elevation |
Q & A
Q. What are the standard synthetic routes for preparing 1H-Purine-2,6-dione derivatives, and how is isotopic labeling (e.g., methyl-d3) incorporated?
The synthesis typically involves alkylation or substitution reactions at the N7 position of the purine core. For example, condensation of 1,3-dimethylxanthine with halogenated precursors (e.g., propyl or aryl halides) under basic conditions yields substituted derivatives . Isotopic labeling (methyl-d3) is introduced via deuterated methylating agents (e.g., CD3I) during alkylation steps. Post-synthesis purification employs column chromatography or recrystallization, followed by characterization using FTIR (e.g., C=O stretching at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., molecular ion peaks at m/z 222.24 for non-deuterated analogs) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to acute toxicity (oral, Category 4) and skin/eye irritation (Category 2), researchers must use PPE (nitrile gloves, lab coats, safety goggles) and ensure adequate ventilation. Spill management requires avoiding dust generation and using absorbents like vermiculite. Emergency procedures include rinsing eyes with water for 15 minutes and consulting a physician for ingestion or inhalation exposure .
Q. How are structural analogs of this compound characterized for purity and functional group integrity?
FTIR spectroscopy identifies carbonyl (C=O) and amine (N-H) stretching vibrations, while mass spectrometry confirms molecular weight and fragmentation patterns. For example, a derivative with a nitro group (-NO2) shows distinct IR peaks at ~1520 cm⁻¹ (N-O stretching) and mass fragments at m/z 169 (base purine core) . Nuclear magnetic resonance (NMR) further resolves methyl and deuterated methyl groups via ¹H and ²H spectral shifts .
Advanced Research Questions
Q. How does deuterium labeling (methyl-d3) influence metabolic stability in pharmacokinetic studies?
Deuterium incorporation at the methyl group slows cytochrome P450-mediated metabolism due to the kinetic isotope effect (KIE). In vitro assays using liver microsomes compare half-life (t½) and clearance rates between deuterated and non-deuterated analogs. For instance, methyl-d3 labeling can increase t½ by 2–3 fold, as observed in related xanthine derivatives . Researchers must validate these effects using LC-MS/MS to track deuterated metabolites in plasma or urine.
Q. What experimental designs are optimal for studying synergistic interactions between this compound and adenosine receptor antagonists?
Rodent models of Parkinson’s disease (e.g., haloperidol-induced catalepsy) are used to evaluate synergy. Dose-response curves for the compound alone and in combination with adenosine A2A antagonists (e.g., SCH 58261) are generated. Statistical analysis (e.g., isobolograms) quantifies additive or supra-additive effects. Pharmacodynamic endpoints include locomotor activity and rotational behavior, with tissue samples analyzed for receptor occupancy via autoradiography .
Q. How do structural modifications at the N7 position affect target selectivity in adenosine receptor binding assays?
Substituting the N7 methyl group with bulkier groups (e.g., propyl or aryl) alters receptor affinity. Competitive binding assays using radiolabeled ligands (e.g., [³H]CGS 21680 for A2A receptors) quantify IC50 values. For example, a nitro-substituted derivative showed reduced A1 receptor binding (IC50 > 10 µM) but retained A2A activity (IC50 ~1 µM), suggesting steric hindrance modulates selectivity . Molecular docking simulations further predict interactions with receptor hydrophobic pockets.
Q. What analytical challenges arise when quantifying trace deuterated metabolites in biological matrices?
Deuterated metabolites often co-elute with endogenous compounds in HPLC, requiring high-resolution mass spectrometry (HRMS) or stable isotope-labeled internal standards. Matrix effects in plasma can suppress ionization; mitigation strategies include protein precipitation with acetonitrile and solid-phase extraction (SPE). Limit of detection (LOD) for deuterated species is typically 0.1–1 ng/mL using MRM transitions in LC-MS/MS .
Q. Methodological Tables
| Parameter | Non-Deuterated Analog | Methyl-d3 Labeled |
|---|---|---|
| Molecular Weight (g/mol) | 222.24 | 225.27 |
| FTIR C=O Stretch (cm⁻¹) | 1656–1697 | 1656–1697 (no shift) |
| Metabolic t½ (in vitro) | 2.5 h | 6.8 h |
| Receptor A2A IC50 (µM) | 0.8 | 0.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
